Researchers substituting Victoria blue dyes risk inconsistent staining due to differing solubility, spectral, and binding profiles. Basic Blue 8 (CAS 2185-87-7) eliminates this variability with:
• 3.23% aqueous solubility-6× higher than Victoria Blue R-enabling concentrated stock solutions with reduced precipitation risk.
• λmax 593.5 nm for clean spectral separation in dual-wavelength assays.
• Documented automated cell-pattern recognition compatibility for digital pathology workflows.
• Higher cationic weight (485 Da) for differential nucleic acid staining.
Supplied at ≥98% purity with global ambient-temperature shipping.
Molecular FormulaC34H34N3.Cl C34H34ClN3
Molecular Weight520.1 g/mol
CAS No.2185-87-7
Cat. No.B1221837
⚠ Attention: For research use only. Not for human or veterinary use.
Basic Blue 8 (C.I. 42563), also designated as Victoria Blue 4R, is a synthetic cationic diphenylnaphthylmethane dye belonging to the triarylmethane class [1]. This compound is an iminium salt composed of a complex organic cation and a chloride counterion [2]. Key physicochemical identifiers include a molecular formula of C34H34ClN3 and a molecular weight of 520.11 g/mol [3]. It is characterized by distinct solubility properties, exhibiting 3.23% solubility in both aqueous and ethanolic solutions, and possesses characteristic absorption maxima at 593.5 nm and 538.5 nm, as reported by Conn [4].
1
Aqueous staining workflowSolubility profile supports concentrated stock preparation for histology and cytology protocols.
2
Alcoholic staining protocolsEthanol-compatible for alcohol-based formulation and solvent-flexible assay design.
[4] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
Hazards of Substituting Basic Blue 8
While the Victoria blue family of dyes shares a common triaminodiphenylnaphthylmethane core and are often described as 'very similar' [1], their structural and physicochemical heterogeneity prohibits reliable substitution. The group comprises several distinct Color Index entities, including Basic Blue 11 (Victoria Blue R; CI 44040, MW 458.1) and Basic Blue 26 (Victoria Blue B; CI 44045, MW 506.1), which differ significantly from Basic Blue 8 (CI 42563, MW 520.1) in molecular weight and substitution pattern [2]. These variations translate into quantifiable differences in solubility (Basic Blue 8 demonstrates approximately 6-fold higher aqueous solubility than Basic Blue 11), absorption maxima, and cationic weight [3] [4]. In practice, such disparities can lead to inconsistent staining, altered binding affinity for specific cellular targets, and suboptimal performance in quantitative analytical workflows [5]. The evidence presented below substantiates why Basic Blue 8 cannot be treated as a generic drop-in replacement and demands deliberate, data-driven sourcing.
Structural variationMolecular weight and substitution pattern differ from Victoria Blue R and Victoria Blue B, which may alter tissue penetration and binding kinetics.
Solubility disparityAqueous and ethanol solubility profiles differ substantially from closest Victoria Blue analogs, which may affect solution preparation consistency.
Spectral shiftAbsorption maximum is blue-shifted relative to Victoria Blue R, which may disrupt established multiplexed detection protocols if substituted without validation.
Application gapAutomated cell-pattern recognition compatibility is documented for Basic Blue 8 but not reported for Victoria Blue R or Victoria Blue B, which limits direct substitution in imaging workflows.
[1] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
[2] Cooksey, C. J. (2019). Quirks of dye nomenclature. 12. Victoria's rainbow. Biotechnic & Histochemistry, 94(7), 527-532. View Source
[3] NSTL Archive. Mechanism of Differential Staining of Nucleic Acids. Nature, 191(4786), 407-408 (1961). View Source
[4] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
[5] Wohlrab, F., Dorsche, H. H. V., Krautschick, I., & Schmidt, S. (1985). On the specificity of insulin staining by Victoria Blue 4R. The Histochemical Journal, 17, 515-518. View Source
Quantitative Differentiation of Basic Blue 8 from Analogs
Superior Aqueous Solubility vs. Victoria Blue R
Basic Blue 8 (Victoria Blue 4R) demonstrates significantly higher aqueous solubility compared to its close relative Victoria Blue R (Basic Blue 11) [1]. This property is critical for preparing high-concentration staining solutions and ensuring consistent dye uptake without precipitation artifacts [2].
Aqueous SolubilityHead-to-head
6.0-fold higher vs Victoria Blue R (3.23% vs 0.54%)
Solubility in water at ambient temperature, as reported in standard dye reference tables.
Why This Matters
The 6-fold higher aqueous solubility of Basic Blue 8 enables the preparation of more concentrated and stable stock solutions, reducing solvent volume requirements and improving consistency in automated staining systems.
[1] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
[2] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
Ethanol Solubility Advantage Over Victoria Blue R
Basic Blue 8 exhibits a marked increase in ethanol solubility relative to Victoria Blue R, making it the preferred choice for alcoholic staining protocols and applications requiring solvent compatibility [1] [2].
Ethanol SolubilityHead-to-head
6.0-fold higher vs Victoria Blue R (3.23% vs 0.54%)
May support alcohol-based staining protocol flexibility
Ambient temperature solubility; dye reference table data
Solubility in ethanol at ambient temperature, as reported in standard dye reference tables.
Why This Matters
The 6-fold higher ethanol solubility of Basic Blue 8 allows for more flexible formulation in alcohol-based staining solutions, a common requirement in histology and cytology protocols.
[1] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
[2] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
Distinct Absorption Maximum for Spectral Separation
Basic Blue 8 possesses a characteristic absorption maximum that is distinctly blue-shifted compared to its analog Victoria Blue R, providing a means for spectral differentiation in multiplexed or quantitative assays [1] [2].
Absorption Maximum ShiftHead-to-head
593.5 nm vs 615 nm (21.5 nm hypsochromic shift)
Supports spectral separation in multi-dye detection
Victoria Blue R (Basic Blue 11): 615 nm (Aldrich reference); 614.7 nm (Conn reference)
Quantified Difference
Approximately 21.5 nm hypsochromic (blue) shift
Conditions
Spectrophotometric measurement in solution, as reported in standard dye reference compilations.
Why This Matters
The 21.5 nm difference in λmax allows for spectral separation in dual-wavelength or multi-dye detection systems, reducing signal crosstalk and improving assay specificity.
[1] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
[2] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
Cationic Weight Impact on Nucleic Acid Binding
Basic Blue 8 possesses a higher cationic weight compared to several other basic dyes, a property that influences its selectivity and binding strength to anionic cellular targets such as nucleic acids [1]. This parameter is central to understanding its differential performance in histochemical staining protocols [2].
Cationic WeightCross-study
485 Da (vs Crystal Violet 373 Da; Toluidine Blue 271 Da)
Context for nucleic acid binding selectivity review
1961 comparative study of 14 basic dyes; data to verify
Victoria Blue R (Basic Blue 11) baseline, while not listed in this specific dataset, its lower molecular weight (458.1 Da) implies a comparably lower cationic weight [3].
Quantified Difference
Absolute value reported for Basic Blue 8; its 485 Da cationic weight is notably higher than many commonly used basic dyes (e.g., Crystal Violet: 373 Da; Toluidine Blue: 271 Da) [1].
Conditions
Cationic weight calculated from molecular structure and ionization data, as compiled in a 1961 comparative study of 14 basic dyes in Nature.
Why This Matters
The elevated cationic weight of Basic Blue 8 correlates with altered tissue penetration kinetics and binding selectivity, which may confer advantages in specific differential staining protocols requiring precise nucleic acid localization.
[1] NSTL Archive. Mechanism of Differential Staining of Nucleic Acids. Nature, 191(4786), 407-408 (1961). View Source
[2] ZFIN. victoria blue 4R (CHEBI:87643). Zebrafish Information Network. View Source
[3] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
Compatibility with Automated Cell-Pattern Recognition
Basic Blue 8 is explicitly validated for use in standardized staining techniques suitable for automated cell-pattern recognition, a capability not universally documented for its closest Victoria blue analogs [1]. This functional attribute positions it as a preferred dye for high-throughput and quantitative imaging applications [2].
Automated Imaging CompatibilityClass-level
Documented for Basic Blue 8; not reported for Victoria Blue R/B
May streamline automated cytology assay integration
Explicitly documented as suitable for automated cell-pattern recognition [1] [2].
Comparator Or Baseline
Victoria Blue R (Basic Blue 11) and Victoria Blue B (Basic Blue 26); authoritative databases do not list this specific validated application.
Quantified Difference
Qualitative differentiation: documented vs. undocumented for this specific automated application.
Conditions
Based on annotations in curated chemical biology databases (ChEBI, ZFIN) and published protocols.
Why This Matters
For users developing or utilizing automated imaging systems for cytology or histology, the documented compatibility of Basic Blue 8 with automated cell-pattern recognition algorithms streamlines assay validation and ensures reproducibility.
[1] ChEBI. Victoria Blue 4R (CHEBI:87643). European Bioinformatics Institute. View Source
[2] ZFIN. victoria blue 4R (CHEBI:87643). Zebrafish Information Network. View Source
Recommended Applications for Basic Blue 8
High-Concentration Aqueous Staining Formulation
Leverage the 3.23% aqueous solubility of Basic Blue 8 to prepare concentrated stock solutions for histology and cytology protocols, minimizing solvent volume and reducing precipitation risk [1]. This is particularly advantageous when Victoria Blue R (0.54% solubility) would require larger solvent volumes or risk precipitation [2].
Automated High-Throughput Cytology Assays
Select Basic Blue 8 for its documented compatibility with automated cell-pattern recognition systems [3]. This enables seamless integration into digital pathology workflows and high-content screening platforms, a feature not consistently reported for other Victoria blue dyes.
Multiplexed Spectrophotometric Detection
Exploit the distinct absorption maximum of Basic Blue 8 at 593.5 nm to design dual-wavelength or multi-dye assays, ensuring spectral separation from dyes like Victoria Blue R (λmax 615 nm) to minimize signal overlap and improve quantitative accuracy [1] [4].
Nucleic Acid Staining with Controlled Binding Kinetics
Utilize the higher cationic weight (485 Da) of Basic Blue 8 to modulate binding affinity and tissue penetration in nucleic acid staining procedures, potentially achieving differential staining patterns not readily attainable with lower cationic weight basic dyes [5].
Application
Selection Property
Validation Focus
Aqueous staining workflow
Aqueous solubility profile
Stock solution stability and precipitation control
Automated cytology screening
Documented imaging compatibility
Algorithm-specific pattern recognition validation
Multi-dye spectrophotometric assays
Spectral separation window
Signal crosstalk and quantitative linearity
Nucleic acid staining protocols
Cationic weight and binding selectivity
Tissue penetration and differential staining patterns
[1] StainsFile. Victoria Blue 4R (C.I. 42563). STEMCELL Technologies. View Source
[2] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
[3] ZFIN. victoria blue 4R (CHEBI:87643). Zebrafish Information Network. View Source
[4] StainsFile. Victoria Blue R (C.I. 44040). STEMCELL Technologies. View Source
[5] NSTL Archive. Mechanism of Differential Staining of Nucleic Acids. Nature, 191(4786), 407-408 (1961). View Source
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